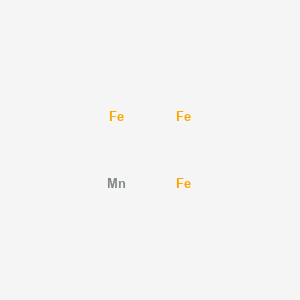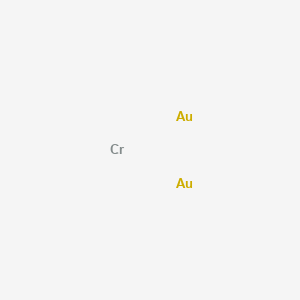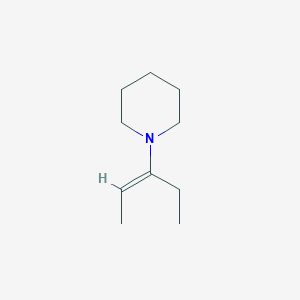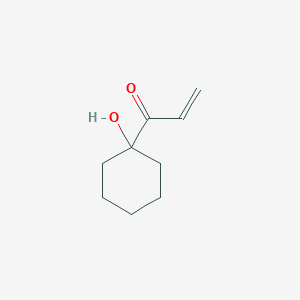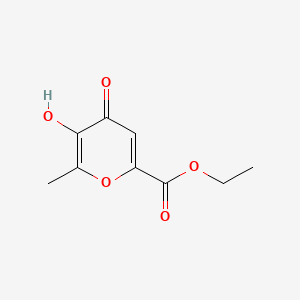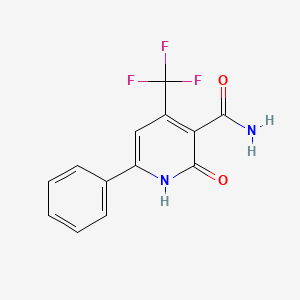![molecular formula C9H7ClS B14708103 Benzene, [(1-chloro-2-propynyl)thio]- CAS No. 13865-10-6](/img/structure/B14708103.png)
Benzene, [(1-chloro-2-propynyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, [(1-chloro-2-propynyl)thio]- is an organic compound characterized by a benzene ring substituted with a [(1-chloro-2-propynyl)thio] group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, [(1-chloro-2-propynyl)thio]- typically involves the reaction of benzene with 1-chloro-2-propynyl thiol in the presence of a suitable catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation, and the use of a solvent like dichloromethane or toluene to dissolve the reactants.
Industrial Production Methods: On an industrial scale, the production of Benzene, [(1-chloro-2-propynyl)thio]- may involve continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Types of Reactions:
Oxidation: Benzene, [(1-chloro-2-propynyl)thio]- can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the [(1-chloro-2-propynyl)thio] group to a thiol or sulfide, using reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like hydroxide, amine, or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild temperatures.
Substitution: Sodium hydroxide, ammonia, alcohols, typically under reflux conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Hydroxylated, aminated, or alkoxylated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzene, [(1-chloro-2-propynyl)thio]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor to active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, including dyes, polymers, and coatings.
Wirkmechanismus
The mechanism of action of Benzene, [(1-chloro-2-propynyl)thio]- involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The [(1-chloro-2-propynyl)thio] group can undergo metabolic transformations, resulting in the formation of reactive intermediates that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
- Benzene, [(1-chloro-2-propyl)thio]-
- Benzene, [(1-chloro-2-butynyl)thio]-
- Benzene, [(1-chloro-2-ethynyl)thio]-
Comparison: Benzene, [(1-chloro-2-propynyl)thio]- is unique due to the presence of the propynyl group, which imparts distinct reactivity compared to its analogs. The propynyl group can participate in additional reactions, such as cycloaddition or polymerization, which are not possible with the propyl or ethynyl analogs. This makes Benzene, [(1-chloro-2-propynyl)thio]- a versatile compound with broader applications in synthetic chemistry and materials science.
Eigenschaften
CAS-Nummer |
13865-10-6 |
|---|---|
Molekularformel |
C9H7ClS |
Molekulargewicht |
182.67 g/mol |
IUPAC-Name |
1-chloroprop-2-ynylsulfanylbenzene |
InChI |
InChI=1S/C9H7ClS/c1-2-9(10)11-8-6-4-3-5-7-8/h1,3-7,9H |
InChI-Schlüssel |
SYURRAFSUAPREJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(SC1=CC=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


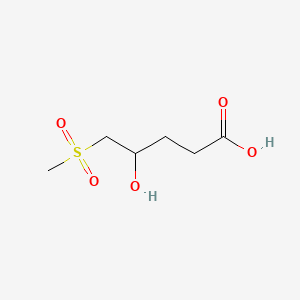
![L-Leucine, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-](/img/structure/B14708029.png)
